Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H18O4S. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group. The ethoxy and methyl substituents on the benzene ring further define its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted benzene derivatives .
Scientific Research Applications
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and exhibits similar chemical properties.
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another compound with a naphthalene ring, used in organic light-emitting diodes (OLEDs).
Uniqueness
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its sulfonate group makes it particularly useful in various substitution reactions, and its ethoxy and methyl substituents provide additional sites for chemical modification.
Properties
IUPAC Name |
naphthalen-2-yl 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-22-18-11-8-14(2)12-19(18)24(20,21)23-17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFXKPLTJCNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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